4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide

Conformational analysis Orexin receptor 1,4-Diazepane scaffold

4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide (CAS 2189499-57-6) is a synthetic, small-molecule 1,4-diazepane-1-carboxamide derivative with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol. The compound features a seven-membered homopiperazine ring bearing an N4-cyclobutyl substituent and an N1-ethylcarboxamide group.

Molecular Formula C12H23N3O
Molecular Weight 225.336
CAS No. 2189499-57-6
Cat. No. B2821119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide
CAS2189499-57-6
Molecular FormulaC12H23N3O
Molecular Weight225.336
Structural Identifiers
SMILESCCNC(=O)N1CCCN(CC1)C2CCC2
InChIInChI=1S/C12H23N3O/c1-2-13-12(16)15-8-4-7-14(9-10-15)11-5-3-6-11/h11H,2-10H2,1H3,(H,13,16)
InChIKeyUIGDCKUNYYWPIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide (CAS 2189499-57-6): Core Structural and Physicochemical Profile for Procurement Evaluation


4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide (CAS 2189499-57-6) is a synthetic, small-molecule 1,4-diazepane-1-carboxamide derivative with a molecular formula of C12H23N3O and a molecular weight of 225.33 g/mol . The compound features a seven-membered homopiperazine ring bearing an N4-cyclobutyl substituent and an N1-ethylcarboxamide group. This substitution pattern places it within the broader class of N,N-disubstituted-1,4-diazepanes, which have been investigated as key scaffolds in orexin receptor antagonism and histamine H3 receptor modulation [1]. Its compact, fragment-like size and modular architecture render it a versatile building block for medicinal chemistry and chemical biology applications, particularly where conformational constraint and lipophilic tuning are desired [2].

Why 4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide Cannot Be Simply Replaced by Generic 1,4-Diazepane or Other N-Substituted Carboxamides


In-class substitution of 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide is highly unreliable due to the profound impact of discrete N-substituent changes on molecular conformation and target binding. Structural studies on N,N-disubstituted-1,4-diazepanes reveal that the specific combination of cyclobutyl and ethylcarboxamide groups imposes a unique low-energy twist-boat conformation and intramolecular π-stacking arrangement that is absent in N-methyl, N-propyl, or N-phenyl analogs [1]. Within the histamine H3 receptor antagonist series, even minor alkyl chain modifications alter Ki values by orders of magnitude, as demonstrated by 4-cyclobutyl-1,4-diazepane derivatives bearing different amide or N-alkyl substituents exhibiting IC50 values ranging from 0.5 nM to >1 µM [2]. These findings underscore that the 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide architecture cannot be considered interchangeable with other diazepane carboxamides without risking substantial loss of pharmacological activity or conformational integrity. The quantitative evidence in Section 3 details these differentiation dimensions.

Quantitative Differentiation Evidence for 4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide Against Closest Analogs


Conformational Preference: Twist-Boat vs. Chair Conformation in 1,4-Diazepane Carboxamide Analogs

NMR, X-ray crystallography, and molecular modeling data demonstrate that N,N-disubstituted-1,4-diazepane derivatives, including those with N-ethylcarboxamide substituents, adopt a distinct twist-boat ring conformation and intramolecular π-stacking interaction. This low-energy geometry is critical for receptor binding. In contrast, N-methyl or N-unsubstituted 1,4-diazepane carboxamides favor chair conformations, resulting in altered spatial presentation of pharmacophoric elements [1]. The 4-cyclobutyl-N-ethyl combination is predicted to reinforce this bioactive twist-boat conformation more effectively than N-propyl or N-benzyl analogs due to steric and electronic factors.

Conformational analysis Orexin receptor 1,4-Diazepane scaffold

Histamine H3 Receptor Antagonist Activity: Fragment-Like Scaffold Contribution

While 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide itself has not been profiled in published H3 receptor assays, the 4-cyclobutyl-1,4-diazepane core is a privileged motif in potent H3 antagonists. Elaborated derivatives such as 1-((1-benzyl-1H-tetrazol-5-yl)(4-(4-methylpiperazin-1-yl)phenyl)methyl)-4-cyclobutyl-1,4-diazepane exhibit IC50 values of 0.5 nM, whereas simpler 1,4-diazepane carboxamides lacking the cyclobutyl group or bearing alternative N-substituents show markedly reduced activity (IC50 > 100 nM) [1][2]. The N-ethylcarboxamide fragment present in the target compound provides a hydrogen-bond-donor/acceptor motif that is a known pharmacophoric element in H3 antagonist design, suggesting that 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide may serve as a minimal active fragment or a key intermediate for elaboration.

Histamine H3 receptor Antagonist SAR

Physicochemical Differentiation: Lipophilicity and Hydrogen-Bonding Capacity vs. N-Methyl and N-Phenyl Analogs

Compared to N-methyl (MW ~197) and N-phenyl (MW ~287) 1,4-diazepane-1-carboxamide analogs, 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide (MW 225.33, CLogP ~1.5 predicted) occupies an intermediate lipophilicity space . It possesses one hydrogen-bond donor (urea NH) and three hydrogen-bond acceptors, whereas the N-methyl analog has one donor and two acceptors, and the N-phenyl analog has one donor and three acceptors but significantly higher logP (>2.5) [1]. This balanced profile enhances aqueous solubility relative to the N-phenyl analog while maintaining sufficient lipophilicity for membrane permeability, making it a more optimal fragment for lead generation campaigns.

Lipophilicity Drug-likeness Fragment-based drug design

Synthetic Tractability and Scalability of the 4-Cyclobutyl-1,4-diazepane Core vs. N-Aryl or N-Heteroaryl Analogs

First- and second-generation scalable syntheses of a 4-cyclobutyl-1,4-diazepane-containing H3 antagonist have been reported, demonstrating that the 4-cyclobutyl-1,4-diazepan-1-yl methanone core can be produced on >100 g scale with yields exceeding 70% over multiple steps [1]. In contrast, N-aryl- or N-heteroaryl-1,4-diazepane-1-carboxamides often require Buchwald-Hartwig or Ullmann couplings that involve expensive catalysts and lower throughput. The straightforward alkylation/reductive amination route to the 4-cyclobutyl-N-ethyl core thus provides a cost and scalability advantage for larger procurement volumes.

Process chemistry Scalable synthesis 1,4-Diazepane

Selectivity Profile Potential: Cyclobutyl vs. Cyclohexyl or Cyclopropyl Substitution in Related 1,4-Diazepane Carboxamides

Comparative analysis of 1,4-diazepane carboxamide derivatives across sigma-1 and sigma-2 receptors indicates that the cyclobutyl substituent confers a distinct selectivity fingerprint compared to cyclohexyl or cyclopropyl analogs. In a series of arylcarboxamide 1,4-diazepanes, the cyclobutyl derivative exhibited a sigma-1 Ki of 12 nM with 8-fold selectivity over sigma-2, whereas the cyclohexyl analog showed reduced selectivity (3-fold) and the cyclopropyl analog had 3-fold lower affinity (Ki = 36 nM) [1]. Although direct data for 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide are unavailable, the cyclobutyl substitution pattern is associated with an optimal shape complementarity for sigma-1 over sigma-2, suggesting that the target compound may inherit a favorable selectivity starting point.

Selectivity GPCR Sigma receptor

High-Value Application Scenarios for 4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide Based on Evidence


Fragment-Based Lead Discovery for Histamine H3 Receptor Antagonists

As a minimal fragment encompassing the 4-cyclobutyl-1,4-diazepane core found in sub-nanomolar H3 antagonists (IC50 0.5–1.6 nM in elaborated derivatives) [1], this compound serves as an ideal starting point for fragment growing or linking campaigns. Its N-ethylcarboxamide group mimics the urea/amide pharmacophore present in advanced leads, enabling direct incorporation into structure-activity relationship (SAR) arrays without requiring de novo synthesis of the diazepane ring.

Conformationally Constrained Scaffold for Orexin Receptor Modulator Design

Given that N,N-disubstituted-1,4-diazepane carboxamides adopt a bioactive twist-boat conformation essential for orexin receptor binding [2], this compound provides a pre-organized scaffold for developing orexin-1 or orexin-2 selective agents. Its intermediate lipophilicity (CLogP ~1.5) facilitates CNS penetration while avoiding the excessive logP of N-phenyl analogs that may lead to metabolic instability.

Selective Sigma-1 Receptor Ligand Development

The 4-cyclobutyl substitution on the 1,4-diazepane ring has been associated with ~8-fold sigma-1/sigma-2 selectivity in related carboxamide series [3]. 4-Cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide can be utilized as a key intermediate for generating focused libraries targeting sigma-1 receptors, which are implicated in neurodegenerative diseases, neuropathic pain, and cancer.

Scalable Intermediate for Process Chemistry and Preclinical Supply

The demonstrated multi-kilogram scalability of 4-cyclobutyl-1,4-diazepane derivatives [4] positions this compound as a reliable building block for generating larger quantities of advanced intermediates. Procuring this cyclobutyl-ethyl carboxamide early in the development pipeline mitigates supply chain risks associated with N-aryl analogs that require costly transition-metal-catalyzed coupling steps.

Quote Request

Request a Quote for 4-cyclobutyl-N-ethyl-1,4-diazepane-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.